1-(4-fluorophenyl)sulfonyl-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide
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Overview
Description
1-(4-fluorophenyl)sulfonyl-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide is a complex organic compound with a molecular formula of C15H21FN2O5S2 . This compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, a morpholine ring, and a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-fluorophenyl)sulfonyl-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Sulfonyl Group: The sulfonyl group is attached using sulfonyl chloride in the presence of a base.
Incorporation of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction involving morpholine and an appropriate leaving group.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
1-(4-fluorophenyl)sulfonyl-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-fluorophenyl)sulfonyl-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)sulfonyl-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
1-(4-fluorophenyl)sulfonyl-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide can be compared with similar compounds such as:
1-(4-fluorophenyl)sulfonylpiperidine-3-carboxylic acid: This compound has a similar structure but lacks the morpholine ring.
1-(4-fluorophenyl)sulfonyl-N-(propylsulfonyl)-4-piperidinecarboxamide: This compound has an additional sulfonyl group attached to the piperidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28FN3O4S/c20-17-2-4-18(5-3-17)28(25,26)23-10-6-16(7-11-23)19(24)21-8-1-9-22-12-14-27-15-13-22/h2-5,16H,1,6-15H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPOFTOGAFDLFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCCN2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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